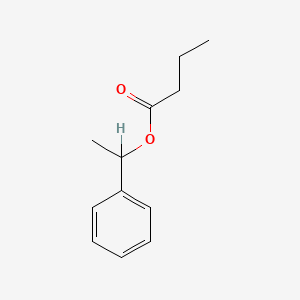
6-Chloro-n4-methylpyrimidine-2,4-diamine
概要
説明
6-Chloro-n4-methylpyrimidine-2,4-diamine (6-Cl-MPDA) is an organic compound with a unique structure that can be used in a variety of scientific applications. It is a colorless, odorless, crystalline solid that is highly soluble in water. 6-Cl-MPDA is a versatile molecule that has been used in several scientific fields, including biochemistry, pharmacology, and chemistry. It is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds.
科学的研究の応用
Synthesis and Intermediate Applications
- 6-Chloro-n4-methylpyrimidine-2,4-diamine is a key intermediate in synthesizing various pharmaceuticals. For example, it's used in the synthesis of dasatinib, an anticancer drug. The synthesis involves cyclization and chlorination processes, highlighting its role in complex chemical reactions (Guo Lei-ming, 2012).
Antiviral Activity
- This compound has shown antiviral activity, particularly against retroviruses. Derivatives of 2,4-diaminopyrimidine, structurally similar to this compound, have been found effective against human immunodeficiency virus and Moloney murine sarcoma virus in cell culture (D. Hocková et al., 2003).
Immunological Applications
- It's been used to create TLR8 agonists, which can induce a specific cytokine profile favoring Type 1 helper T cells, crucial in immune responses. Such applications demonstrate its potential in developing immunomodulatory agents (M. Beesu et al., 2016).
Cytokinin Activity
- Derivatives of 4-aminopyrimidine, related to this compound, show high cytokinin activity, which is significant in plant growth and development. This suggests potential applications in agriculture and botany (V. I. Gunar et al., 1969).
Chemical Synthesis and Crystallography
- Its role in the synthesis of complex chemicals like tetrahydropteridine derivatives, which have various pharmaceutical applications, is notable. Additionally, its derivatives have been studied for their crystal structure, contributing to the understanding of molecular interactions and stability (S. W. Bailey et al., 1992).
Halogen Bond Studies
- Studies involving cocrystals of this compound have provided insights into hydrogen and halogen bond-based synthons, which are crucial in crystal engineering and materials science (Valeska Gerhardt & E. Egert, 2015).
Electrochemical Research
- Research on the electrolytic reduction of derivatives like 2-Amino-4-chloropyrimidine offers insights into the electrochemical properties of these compounds, relevant in developing new electrochemical processes and materials (Kiichiro Sugino et al., 1957).
Regioselectivity in Chemical Reactions
- The compound's derivatives have been studied for regioselective displacement reactions, crucial in organic synthesis and pharmaceutical research. Understanding such reactions can lead to more efficient synthesis of complex molecules (A. Doulah et al., 2014).
生化学分析
Biochemical Properties
6-Chloro-n4-methylpyrimidine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine biosynthesis enzymes, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact metabolic pathways by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound’s influence on metabolic pathways can have downstream effects on cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its localization and activity within cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
特性
IUPAC Name |
6-chloro-4-N-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJDRREGHIEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905553 | |
| Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-37-4 | |
| Record name | 1005-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)
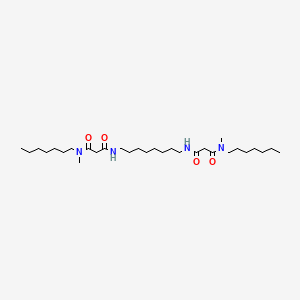

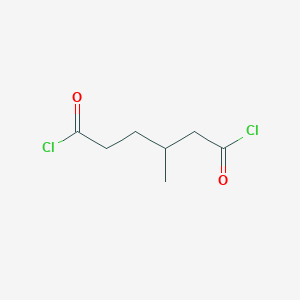


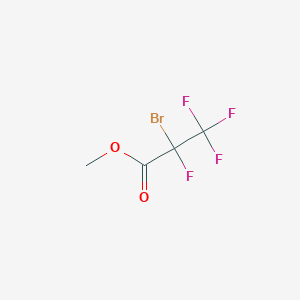
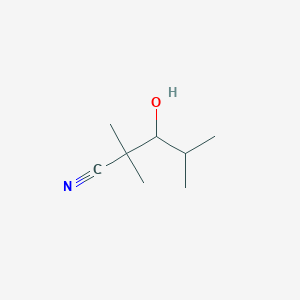


![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)
